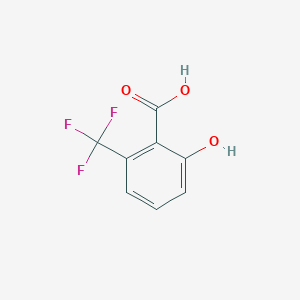

2-Hydroxy-6-(trifluoromethyl)benzoic acid

Description

Contextualization within Fluorinated Aromatic Carboxylic Acid Chemistry

Fluorinated aromatic carboxylic acids represent a pivotal class of compounds in organic chemistry, prized for their utility as intermediates in the synthesis of a wide array of functional molecules. The introduction of fluorine into organic compounds can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3), in particular, is a strong electron-withdrawing group that can significantly increase the acidity of the benzoic acid moiety. nbinno.com This enhanced acidity influences its reactivity in various organic transformations. nbinno.com

The presence of the trifluoromethyl group can also enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity conferred by the -CF3 group can improve a compound's ability to permeate biological membranes, a crucial factor in drug design. chemimpex.com Consequently, fluorinated building blocks like 2-Hydroxy-6-(trifluoromethyl)benzoic acid are of great interest to researchers aiming to develop new therapeutic agents and agrochemicals with improved efficacy and pharmacokinetic profiles. chemimpex.com

Unique Structural Features and Positional Isomerism in Hydroxy(trifluoromethyl)benzoic Acids

The structure of this compound is characterized by the ortho positioning of the hydroxyl and carboxylic acid groups, a feature it shares with salicylic (B10762653) acid. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This internal hydrogen bonding has a significant impact on the molecule's physical properties. For instance, in the parent hydroxybenzoic acids, the 2-hydroxy isomer (salicylic acid) has a notably lower melting point than its 3-hydroxy and 4-hydroxy counterparts due to the intramolecular hydrogen bonding reducing the extent of intermolecular hydrogen bonding.

| Compound | Melting Point (°C) |

|---|---|

| 2-Hydroxybenzoic acid (Salicylic acid) | 159 |

| 3-Hydroxybenzoic acid | 201 |

| 4-Hydroxybenzoic acid | 214-215 |

In addition to the intramolecular hydrogen bond, the trifluoromethyl group at the 6-position introduces significant steric and electronic effects. The bulky -CF3 group can influence the planarity of the molecule by causing steric hindrance that may rotate the adjacent carboxylic acid group out of the plane of the aromatic ring. This conformational constraint can be a critical factor in how the molecule interacts with biological targets.

Research Significance and Academic Focus Areas for this compound

The primary research significance of this compound lies in its role as a valuable scaffold and key intermediate in the synthesis of more complex, biologically active molecules. biosynth.com Its combination of a carboxylic acid for further functionalization, a phenolic hydroxyl group, and a trifluoromethyl group makes it an attractive starting material for combinatorial chemistry and targeted synthesis campaigns.

A notable area of academic and industrial focus is its application in medicinal chemistry and drug discovery. For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of sirtuin 5 (SIRT5), a protein implicated in various cellular processes. nih.gov The general structure of this compound provides a foundational framework that can be elaborated upon to develop potent and selective modulators of such biological targets. The trifluoromethyl group in these scaffolds is often crucial for achieving the desired potency and selectivity. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRWCWJAKXBJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 2 Hydroxy 6 Trifluoromethyl Benzoic Acid and Its Structural Analogues

Approaches to the Direct Synthesis of 2-Hydroxy-6-(trifluoromethyl)benzoic acid

Detailed, peer-reviewed synthetic procedures for the direct preparation of this compound (CAS 144433-66-9) are not extensively documented in readily available literature. biosynth.comsigmaaldrich.comsigmaaldrich.com However, the synthesis can be envisioned through modern regioselective functionalization techniques that target specific C-H bonds on benzoic acid precursors. These strategies rely on the installation of the hydroxyl and trifluoromethyl groups in a controlled, stepwise manner.

Regioselective Functionalization of Benzoic Acid Precursors

A plausible route to this compound involves the late-stage, directed C-H hydroxylation of a pre-existing trifluoromethyl-substituted benzoic acid. This approach leverages a directing group to position a transition metal catalyst at the desired C-H bond for subsequent oxidation.

One such strategy is the palladium-catalyzed ortho-hydroxylation. researchgate.netrsc.org This method could theoretically be applied to 2-(trifluoromethyl)benzoic acid. In this hypothetical pathway, the carboxylic acid group would coordinate to a palladium catalyst, directing the functionalization to the adjacent C-H bond at the C6 position. The process often requires a specific oxidant to deliver the oxygen atom. researchgate.netacs.org Iron-based catalytic systems using hydrogen peroxide have also been shown to effectively achieve ortho-hydroxylation of benzoic acids, offering another potential avenue for this transformation. rsc.orgrsc.org

Targeted Trifluoromethylation and Hydroxylation Strategies

An alternative approach begins with a hydroxylated precursor, such as 2-hydroxybenzoic acid (salicylic acid), and introduces the trifluoromethyl group at the C6 position. Directing group-assisted C-H trifluoromethylation is a powerful tool for this purpose. For instance, a palladium(II)-catalyzed ortho-trifluoromethylation has been reported for N-arylbenzamides, where the amide acts as the directing group. acs.org A synthetic sequence could involve protecting the hydroxyl group of salicylic (B10762653) acid, converting the carboxylic acid to a suitable directing group (e.g., an amide), performing the directed C-H trifluoromethylation, and finally deprotecting and hydrolyzing the directing group back to a carboxylic acid.

Recent advances in biocatalysis have introduced enzymatic approaches for trifluoromethylation, which could offer high selectivity. acs.org While not yet applied to this specific molecule, the development of "trifluoromethylase" enzymes presents a future possibility for highly targeted synthesis. acs.org

| Proposed Strategy | Starting Material | Key Transformation | Catalyst/Reagent Example | Potential Challenge |

| Ortho-Hydroxylation | 2-(Trifluoromethyl)benzoic acid | Directed C-H Hydroxylation | Palladium(II) Acetate / Oxidant researchgate.netacs.org | Achieving high regioselectivity over the C3 position. |

| Ortho-Trifluoromethylation | 2-Hydroxybenzoic acid (Salicylic Acid) derivative | Directed C-H Trifluoromethylation | Palladium(II) Catalyst / CF3 Source acs.org | Multi-step process involving protection and deprotection. |

Synthetic Methodologies for Related Hydroxy(trifluoromethyl)benzoic Acid Isomers

The synthesis of other isomers, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid and 2-hydroxy-5-(trifluoromethyl)benzoic acid, is more established and often relies on a combination of classical and modern synthetic techniques.

Classical Organic Transformations (e.g., Kolbe-Schmidt Reaction, Friedel-Crafts Acylation, Ullmann Coupling)

Classical reactions remain fundamental in constructing the core of these aromatic structures.

Kolbe-Schmidt Reaction : This reaction is a cornerstone for synthesizing hydroxybenzoic acids. wikipedia.orgnumberanalytics.comlscollege.ac.inorganic-chemistry.org It involves the direct carboxylation of a phenoxide ion with carbon dioxide under heat and pressure. wikipedia.orgnumberanalytics.com By starting with a trifluoromethyl-substituted phenol (B47542) (e.g., 3-(trifluoromethyl)phenol), the Kolbe-Schmidt reaction can produce various isomers of hydroxy(trifluoromethyl)benzoic acid. The choice of alkali metal counter-ion can influence the regioselectivity, with sodium phenoxide typically favoring ortho-carboxylation and potassium phenoxide favoring the para product. wikipedia.org

Friedel-Crafts Acylation : This reaction is a powerful method for installing acyl groups onto an aromatic ring, which can be subsequently converted to a carboxylic acid. nih.govmdpi.comsemanticscholar.org For instance, trifluoromethylbenzene can undergo Friedel-Crafts acylation with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like AlCl3. nih.gov The resulting ketone can then be oxidized to yield a trifluoromethyl-substituted benzoic acid. Subsequent hydroxylation would be required to produce the final hydroxy(trifluoromethyl)benzoic acid isomer.

Ullmann Coupling : The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. marquette.eduorientjchem.org A variation, the Ullmann condensation (or biaryl ether synthesis), couples an aryl halide with a phenol. nih.govberkeley.edu This can be used to construct more complex precursors that might later be converted into the desired benzoic acid derivatives. While not a direct route to the title compounds, it is a key tool in the synthesis of fluorinated biaryls and related structures. marquette.edu

| Classical Reaction | Description | Relevance to Isomer Synthesis |

| Kolbe-Schmidt Reaction | Carboxylation of a phenoxide ion using CO2 under pressure. wikipedia.orgnumberanalytics.com | A direct method to synthesize hydroxy(trifluoromethyl)benzoic acids from trifluoromethylphenols. |

| Friedel-Crafts Acylation | Electrophilic acylation of an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. nih.gov | Can be used to prepare trifluoromethyl-substituted aryl ketones, which are precursors to the corresponding benzoic acids. |

| Ullmann Coupling | Copper-catalyzed reaction to form C-C or C-O bonds between aryl groups. marquette.edunih.gov | Useful for synthesizing complex fluorinated biaryl precursors. |

Modern Catalytic Approaches to Fluorinated Aromatics

Modern synthetic chemistry has provided a host of catalytic methods that offer greater efficiency and selectivity for the synthesis of fluorinated aromatics. Transition metal-catalyzed cross-coupling reactions are particularly prominent. For example, the Hiyama cross-coupling, which uses a nickel catalyst, can be employed for the asymmetric synthesis of chiral alcohols and ethers containing trifluoromethyl groups. nih.gov

Furthermore, direct C-H activation and functionalization have emerged as powerful strategies. These methods avoid the need for pre-functionalized starting materials (like halides or organometallics) and instead directly convert a C-H bond to a C-C, C-N, or C-O bond, providing a more atom-economical route to complex substituted aromatics. researchgate.net

Synthesis of Derivatized Forms of this compound

The this compound scaffold possesses two key functional groups available for derivatization: the carboxylic acid and the phenolic hydroxyl group. These sites allow for the synthesis of a wide range of derivatives, such as esters, amides, and ethers.

Ester and Amide Formation : Standard organic transformations can be applied to derivatize the carboxylic acid moiety. For example, the isomer 4-hydroxy-2-(trifluoromethyl)benzoic acid is used as a building block in the synthesis of active pharmaceutical ingredients through esterification and amide synthesis. ossila.com Similarly, the carboxylic acid of the title compound can be converted to an acyl chloride followed by reaction with an alcohol or amine to yield the corresponding ester or amide. Direct coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also common. A recently developed method allows for the synthesis of N-trifluoromethyl amides directly from carboxylic acids and isothiocyanates in the presence of silver fluoride (B91410), offering a route to specialized amide derivatives. nih.govescholarship.org

Ether Synthesis : The phenolic hydroxyl group can be alkylated to form ethers via reactions such as the Williamson ether synthesis, which involves deprotonating the phenol with a base to form a phenoxide, followed by reaction with an alkyl halide.

| Functional Group | Reaction Type | Reagents | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDC) | Amide |

| Carboxylic Acid | N-Trifluoromethyl Amidation | Isothiocyanate, AgF | N-CF3 Amide nih.gov |

| Phenolic Hydroxyl | Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide | Ether |

Esterification and Amidation Routes

The carboxylic acid moiety of this compound is a prime site for modification through esterification and amidation, yielding derivatives with altered physicochemical properties.

Esterification: The conversion of fluorinated benzoic acids to their corresponding esters is a fundamental transformation. While classic Fischer esterification using an alcohol in the presence of a strong acid catalyst is a common approach, the presence of the electron-withdrawing trifluoromethyl group can influence reactivity. Modern catalysis offers more efficient and milder alternatives. For instance, metal-organic frameworks (MOFs) like UiO-66-NH2 have been successfully employed as heterogeneous catalysts for the methyl esterification of various fluorinated benzoic acid isomers using methanol. nih.gov This method is advantageous as the catalyst can be easily recovered and reused. Other metal-based catalysts, such as those involving zirconium, bismuth, or tin(II) compounds, are also effective for esterifying benzoic acids with a range of alcohols. rug.nlgoogle.com The choice of catalyst and reaction conditions can be tailored to accommodate different alcohol substrates, from simple alkanols to more complex structures.

Amidation: The synthesis of amides from this compound typically proceeds via an activated carboxylic acid intermediate. A common strategy involves the initial conversion of the carboxylic acid to an acyl chloride or another reactive derivative, which then readily reacts with a primary or secondary amine to form the amide bond. researchgate.net More direct methods, often employed to avoid harsh conditions, utilize coupling reagents. A recently developed approach for synthesizing N-trifluoromethyl amides from carboxylic acid halides and esters involves reaction with isothiocyanates in the presence of silver fluoride at room temperature. nih.gov This method expands the accessibility of N-CF3 amides, which are of significant interest in medicinal chemistry. nih.gov

Table 1: Selected Catalytic Systems for Esterification of Benzoic Acid Analogues

| Catalyst System | Alcohol | Conditions | Yield | Reference |

|---|---|---|---|---|

| Zirconocene triflate (2 mol%) | Benzyl alcohol | Trifluoromethyl benzene (B151609), 80°C | 78% | rug.nl |

| Ti(OiPr)4 (5 mol%) | Heptanol | 150°C, 6 h | 79% | rug.nl |

| UiO-66-NH2 | Methanol | Optimized conditions | Good conversion | nih.gov |

| Tin(II) compounds | Alcohols (C7-C13) | Distillation to remove water | High purity | google.com |

Formation of Anhydrides and Other Carboxylic Acid Derivatives

Beyond esters and amides, the carboxylic acid group can be transformed into other important functional derivatives, such as anhydrides and acyl halides, which serve as versatile synthetic intermediates.

Anhydrides: Symmetrical anhydrides of benzoic acid derivatives can be synthesized by the dehydration of the corresponding carboxylic acid. A classic laboratory method involves the reaction of the carboxylic acid with acetic anhydride, often catalyzed by a strong acid like phosphoric acid. orgsyn.org Other methods for preparing anhydrides include reacting an acyl chloride with the sodium salt of the carboxylic acid. researchgate.net A related compound, 2-Fluoro-6-(trifluoromethyl)benzoic anhydride, is noted for its utility as a reagent in the synthesis of various fluorinated organic compounds due to its enhanced reactivity. chemimpex.com This highlights the role of such anhydrides as efficient acylating agents. chemimpex.com

Acyl Halides: The conversion of carboxylic acids to acyl chlorides is a key transformation, as acyl chlorides are highly reactive precursors for esters, amides, and anhydrides. libretexts.org Standard reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). libretexts.orglibretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org Recently, methods for the direct synthesis of acyl fluorides from carboxylic acids have also been developed, using reagents like 2-(Trifluoromethylthio)benzothiazolium triflate. beilstein-journals.orgresearchgate.net Acyl fluorides are often more stable and easier to handle than their chloride counterparts while remaining effective acylation reagents. beilstein-journals.orgresearchgate.net

Table 2: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids

| Reagent | Typical Byproducts | Separation Method | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl (gases) | Fractional distillation | libretexts.org |

| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl | Fractional distillation | libretexts.org |

| Phosphorus(III) chloride (PCl₃) | H₃PO₃ | Fractional distillation | libretexts.org |

Introduction of Additional Functionalities onto the Aromatic Ring

The aromatic ring of this compound is substituted with three distinct groups that direct the position of subsequent electrophilic aromatic substitution reactions.

-OH (Hydroxy) group: Strongly activating and ortho-, para-directing.

-COOH (Carboxylic acid) group: Deactivating and meta-directing.

-CF₃ (Trifluoromethyl) group: Strongly deactivating and meta-directing.

The powerful ortho-, para-directing influence of the hydroxyl group typically dominates. Therefore, incoming electrophiles are expected to substitute at the positions ortho or para to the -OH group (positions 3 and 5). Position 3 is sterically hindered by the adjacent -CF₃ and -OH groups. Thus, electrophilic substitution is most likely to occur at position 5.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). For example, in the synthesis of para-nitrobenzoic acid from toluene, the methyl group directs nitration to the para position, and subsequent oxidation yields the final product. youtube.com A similar regiochemical control would be expected for this compound, with the hydroxyl group directing the substitution. In some synthetic strategies, a sulfonic acid group can be temporarily introduced as a "blocking group" to direct an incoming substituent to a different position, and then later removed by heating with dilute acid. youtube.comwikipedia.org

Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids

The application of green chemistry principles to the synthesis of fluorinated compounds is an area of growing importance, driven by the need to reduce environmental impact. A key consideration is the ultimate source of fluorine, which is almost exclusively derived from mined fluorspar (CaF₂). rsc.org This mineral is treated with sulfuric acid to produce anhydrous hydrogen fluoride (aHF), the primary feedstock for virtually all organofluorine compounds. rsc.org

Green chemistry efforts in this field focus on several key areas:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives improves atom economy and reduces waste. The use of heterogeneous catalysts, such as the UiO-66-NH2 MOF for esterification, is a prime example, as these catalysts can be easily separated from the reaction mixture and recycled. nih.gov

Alternative Reagents: The development of safer and more manageable fluorinating agents is a continuous goal. While aHF is a fundamental building block, its high corrosivity (B1173158) and hazardous nature drive research into milder and more selective reagents. rsc.org

Solvent Choice: Minimizing or replacing hazardous organic solvents with greener alternatives, such as water or supercritical fluids, is a core principle. Surfactant-type Brønsted acid catalysts have been shown to enable selective esterifications to be performed in water. organic-chemistry.org

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures reduces energy consumption. Light-mediated or photocatalytic processes represent a promising frontier for driving chemical transformations under milder conditions. organic-chemistry.org

By focusing on catalytic methods, designing safer reagents, and minimizing waste and energy usage, the synthesis of this compound and other fluorinated molecules can be aligned more closely with the principles of sustainable chemical manufacturing.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 6 Trifluoromethyl Benzoic Acid

Reactivity Governed by the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amide bond formation, and reduction. However, its reactivity is substantially modulated by the adjacent hydroxyl and trifluoromethyl groups.

The conversion of 2-Hydroxy-6-(trifluoromethyl)benzoic acid to its corresponding esters is a challenging transformation due to profound steric hindrance. The bulky trifluoromethyl group at the C6 position (ortho to the carboxylic acid) physically obstructs the approach of an alcohol molecule to the carboxyl carbon. This phenomenon, often termed the "ortho effect," significantly slows down the rate of acid-catalyzed esterification compared to its meta- or para-substituted isomers or unsubstituted benzoic acid. rsc.org

In addition to steric effects, electronic factors are also at play. The trifluoromethyl group is strongly electron-withdrawing, which increases the electrophilicity of the carboxyl carbon, theoretically making it more susceptible to nucleophilic attack. However, the steric impediment is the dominant factor, overriding the electronic activation. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, which can further affect the reaction by altering the conformation and electron density of the carboxyl group. Overcoming these hurdles typically requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of highly active esterification agents.

| Compound | Ortho-Substituent | Relative Rate (k/k₀) | Primary Influence |

|---|---|---|---|

| Benzoic Acid | -H | 1.00 | Reference |

| 2-Methylbenzoic Acid | -CH₃ | 0.15 | Steric Hindrance |

| 2,6-Dimethylbenzoic Acid | -CH₃, -CH₃ | ~0.001 | Severe Steric Hindrance |

| 2-(Trifluoromethyl)benzoic Acid | -CF₃ | Slow (data not available) | Severe Steric Hindrance & Electronic Withdrawal |

The synthesis of amides from this compound is similarly complicated by the severe steric congestion around the carboxyl group. chimia.chnih.gov Standard methods of amide bond formation, which involve the direct condensation of a carboxylic acid and an amine, typically require activation of the carboxyl group. Even with common coupling reagents like dicyclohexylcarbodiimide (DCC) or HBTU, the reaction with amines can be sluggish and low-yielding. nih.gov

The nucleophilic attack by the amine is hindered by the ortho-trifluoromethyl group. To achieve successful amide bond formation, highly reactive intermediates and specialized reagents are often necessary. One effective strategy involves converting the carboxylic acid to an acyl fluoride (B91410). Acyl fluorides are highly reactive acylating agents, and the small size of the fluorine atom minimizes additional steric bulk, facilitating the subsequent reaction with an amine, even a sterically hindered one. rsc.org

The reduction of the carboxylic acid moiety in this compound to a primary alcohol (a benzyl alcohol derivative) must be performed with careful consideration of the other functional groups present. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable. This is because the acidic phenolic hydroxyl group would react violently with the hydride reagent, consuming it and generating hydrogen gas.

A more viable approach involves chemoselective reduction methods. One such pathway is a two-step procedure. First, the carboxylic acid is converted into an activated derivative, such as an S-2-pyridyl thioester. This thioester can then be reduced to the corresponding primary alcohol under mild conditions using a reagent like sodium borohydride (NaBH₄), often in the presence of a catalyst. rsc.org This method is generally tolerant of other functional groups, including phenols and trifluoromethyl groups, and avoids the complications associated with highly reactive hydride agents.

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers a secondary site for chemical modification, primarily through reactions like alkylation and acylation. Its reactivity is strongly influenced by the electronic environment created by the adjacent carboxylic acid and trifluoromethyl groups, as well as by intramolecular interactions.

O-alkylation (the formation of an ether) and O-acylation (the formation of an ester) at the phenolic hydroxyl position require the deprotonation of this group to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base. The choice of base and reaction conditions is critical to ensure selective reaction at the hydroxyl group without affecting the carboxylic acid.

The acidity of the phenolic proton is increased by the electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups. However, the nucleophilicity of the resulting phenoxide is correspondingly reduced. For O-alkylation, a common method is the Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide. For O-acylation, an acyl chloride or anhydride (B1165640) is typically used. Strong acids like trifluoromethanesulfonic acid (TfOH) can also be used to catalyze acylation reactions. researchgate.net It is often necessary to protect the carboxylic acid group (e.g., as an ester) before performing these reactions to prevent undesired side reactions.

A defining feature of the this compound structure is the potential for a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group. acs.orgchemistryguru.com.sg This interaction forms a stable six-membered ring, which has several important consequences for the molecule's reactivity.

Increased Acidity : The hydrogen bond stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid. This stabilization lowers the energy of the conjugate base, making the parent carboxylic acid a stronger acid than isomers where this intramolecular hydrogen bond cannot form.

Reduced Hydroxyl Reactivity : The involvement of the hydroxyl group's hydrogen in this internal hydrogen bond lowers its availability to act as a proton donor and reduces the nucleophilicity of the oxygen atom. For the hydroxyl group to participate in reactions like O-alkylation or O-acylation, energy must be expended to break this hydrogen bond before the hydroxyl group can be deprotonated or attacked by a reagent. researchgate.net

Conformational Rigidity : The hydrogen bond locks the carboxyl and hydroxyl groups into a relatively planar and rigid conformation, which contributes to the steric hindrance around the reactive sites.

Spectroscopic methods, such as infrared (IR) spectroscopy, can often provide evidence for this intramolecular hydrogen bonding through characteristic shifts in the O-H and C=O stretching frequencies. acs.org

| Compound | Structure | pKa | Notes |

|---|---|---|---|

| Benzoic Acid | C₆H₅COOH | 4.20 msu.edu | Reference compound. |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | HOC₆H₄COOH | 2.98 | Increased acidity due to intramolecular hydrogen bonding stabilizing the conjugate base. |

| 2-(Trifluoromethyl)benzoic Acid | F₃CC₆H₄COOH | 3.63 | Increased acidity due to the strong electron-withdrawing inductive effect of the -CF₃ group. |

The chemical behavior of this compound is intricately governed by the interplay of the electronic and steric properties of its three constituent functional groups: the hydroxyl (-OH), the carboxylic acid (-COOH), and the trifluoromethyl (-CF3) groups. The positioning of these groups on the aromatic ring dictates the molecule's reactivity, particularly in electrophilic aromatic substitution, and influences the mechanisms of its derivatization reactions.

Electronic and Steric Effects of the Trifluoromethyl Group on Aromatic Reactivity: Influence on Electrophilic Aromatic Substitution

The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) owing to the high electronegativity of the fluorine atoms. youtube.comlumenlearning.com This deactivating nature reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to benzene (B151609). lumenlearning.comunizin.org Consequently, electrophilic aromatic substitution (EAS) reactions on rings bearing a trifluoromethyl group are generally slower. wikipedia.org

In terms of regioselectivity, the trifluoromethyl group is a meta-director for EAS. youtube.comwikipedia.org This directing effect can be rationalized by examining the stability of the carbocation intermediate (arenium ion) formed during the reaction. When the electrophile attacks the ortho or para positions relative to the -CF3 group, one of the resonance structures of the arenium ion places a positive charge on the carbon atom directly bonded to the electron-withdrawing trifluoromethyl group. This is a highly destabilized arrangement. libretexts.org In contrast, attack at the meta position ensures that the positive charge is never located on the carbon atom bearing the -CF3 group, resulting in a more stable intermediate and favoring the formation of the meta-substituted product. libretexts.org

The reactivity of this compound in EAS is further complicated by the presence of the hydroxyl and carboxylic acid groups. The hydroxyl group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring via a positive mesomeric effect (+M). pressbooks.publibretexts.org Conversely, the carboxylic acid group is a deactivating group and a meta-director, withdrawing electron density through a negative mesomeric effect (-M). lkouniv.ac.in

The directing effects of the substituents on this compound are summarized in the table below.

| Substituent | Electronic Effect | Directing Influence |

| -OH | Activating (+M, -I) | Ortho, Para |

| -COOH | Deactivating (-M, -I) | Meta |

| -CF3 | Deactivating (-I) | Meta |

The ultimate regiochemical outcome of an EAS reaction on this molecule will depend on the reaction conditions and the nature of the electrophile, with the powerful activating effect of the hydroxyl group likely dominating the directing influence. However, the strong deactivating effects of the -COOH and -CF3 groups will necessitate harsh reaction conditions for substitution to occur. The steric bulk of the ortho-substituents will also play a significant role, potentially hindering substitution at the positions closest to them.

Nucleophilic Substitution at the Trifluoromethyl-Bearing Carbon

While the trifluoromethyl group is generally considered a stable substituent on an aromatic ring, under certain conditions, it can undergo nucleophilic attack. The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the -CF3 group electrophilic. However, direct nucleophilic displacement of a fluoride ion from a trifluoromethyl group attached to an aromatic ring is a challenging reaction.

Research has shown that the reactivity of an aromatic trifluoromethyl group towards nucleophiles is highly dependent on the electronic environment of the aromatic ring. acs.org For instance, the presence of strong electron-withdrawing groups on the ring can facilitate nucleophilic attack on the trifluoromethyl carbon. In the context of this compound, the deactivating nature of the carboxylic acid group could slightly enhance the electrophilicity of the trifluoromethyl carbon.

It is important to distinguish this type of reaction from nucleophilic aromatic substitution (SNAr), where a leaving group on the ring is displaced by a nucleophile. wikipedia.org In SNAr, the trifluoromethyl group would act as a powerful activating group, stabilizing the negatively charged Meisenheimer complex intermediate, especially if it is positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com However, in the case of direct attack on the -CF3 group, the group itself is the reaction center. While not a common reaction pathway, studies have explored the reactions of aromatic trifluoromethyl compounds with strong nucleophiles, which can lead to the transformation of the -CF3 group. acs.orgacs.org

Mechanistic Insights into Derivatization Reactions (e.g., Linear Acylium Ion Intermediates)

The carboxylic acid functionality of this compound is a primary site for derivatization reactions, such as esterification. The mechanism of these reactions, particularly under acidic conditions, can involve the formation of highly reactive intermediates.

One such intermediate is the acylium ion. In the presence of a strong acid, the carboxylic acid can be protonated. Subsequent loss of a water molecule leads to the formation of a linear acylium ion (R-C≡O+). researchgate.netrsc.org This species is a potent electrophile and can be readily attacked by nucleophiles, such as alcohols, to form esters. masterorganicchemistry.commasterorganicchemistry.com

The formation of an acylium ion from a benzoic acid derivative is influenced by both electronic and steric factors. The presence of electron-withdrawing groups, like the trifluoromethyl group, can destabilize the positively charged acylium ion, potentially making its formation more difficult. However, the steric hindrance provided by the ortho-substituents (the hydroxyl and trifluoromethyl groups) can play a crucial role. In sterically hindered benzoic acids, the formation of a linear acylium ion can be favored as it relieves the steric strain present in the tetrahedral intermediate of the traditional Fischer esterification mechanism. cdnsciencepub.com The planarity of the acylium ion intermediate is disrupted by bulky ortho substituents, which can affect its stability and reactivity. cdnsciencepub.com

The general mechanism for the formation of an ester from this compound via an acylium ion intermediate would proceed as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst.

Elimination of a water molecule to form the acylium ion.

Nucleophilic attack by an alcohol on the electrophilic carbon of the acylium ion.

Deprotonation to yield the final ester product.

This pathway, particularly the formation of the acylium ion, is a key consideration in understanding the derivatization of sterically hindered and electronically modified benzoic acids like this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Hydroxy 6 Trifluoromethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For 2-Hydroxy-6-(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would each offer unique insights into its structure.

Proton (¹H) NMR: Resonance Assignments and Chemical Shift Perturbations

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydroxyl and carboxylic acid groups. The benzene (B151609) ring has three protons, and their chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.

The proton of the carboxylic acid (-COOH) is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The proton of the hydroxyl group (-OH) will also likely be a broad singlet, with its chemical shift being concentration and solvent dependent. The three aromatic protons should present a complex splitting pattern due to their coupling with each other. Their expected chemical shifts would be in the aromatic region (7-8.5 ppm), influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

| -OH | Variable | Broad Singlet | N/A |

| Aromatic H | 7.0 - 8.5 | Multiplet | ~2-8 |

Carbon-13 (¹³C) NMR: Structural Correlation and Electronic Effects

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. This compound has eight distinct carbon environments. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically between 165 and 185 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of 120-130 ppm. The aromatic carbons will show a range of chemical shifts influenced by the attached functional groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 165 - 185 | Singlet |

| Aromatic C-OH | 155 - 165 | Singlet |

| Aromatic C-CF₃ | 125 - 135 | Quartet |

| Aromatic C-H | 110 - 140 | Singlet |

| Aromatic C-COOH | 110 - 120 | Singlet |

| -CF₃ | 120 - 130 | Quartet |

Fluorine-19 (¹⁹F) NMR: Environment of the Trifluoromethyl Group

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal will be indicative of the electronic environment of the CF₃ group, influenced by the adjacent hydroxyl and carboxylic acid functionalities. A typical chemical shift for an aromatic trifluoromethyl group is around -60 to -65 ppm relative to a standard such as CFCl₃.

Multi-Dimensional NMR Techniques for Complex Structure Elucidation

To unambiguously assign the proton and carbon signals and to confirm the structure, multi-dimensional NMR techniques would be invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, helping to piece together the complete molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

The FT-IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The O-H stretch of the phenolic hydroxyl group would likely appear as a sharper band around 3200-3600 cm⁻¹. A strong absorption peak between 1680 and 1710 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. The C-F stretching vibrations of the trifluoromethyl group are expected to result in strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| O-H Stretch (Phenol) | 3200 - 3600 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch (Trifluoromethyl) | 1100 - 1300 | Strong |

Raman Spectroscopy: Molecular Vibrations and Symmetry

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing insights into its structure, symmetry, and bonding. mdpi.com When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a shift in frequency corresponding to the molecule's vibrational energy levels.

Key expected vibrational modes include:

Carbonyl Stretching (C=O): The carboxylic acid group will exhibit a strong C=O stretching vibration, typically found in the 1600–1750 cm⁻¹ region. mdpi.com Its exact position is sensitive to hydrogen bonding.

O-H Vibrations: The hydroxyl (O-H) stretching of the phenol (B47542) and carboxylic acid groups would typically appear in the high-frequency region of 3400-3600 cm⁻¹, though this is often broad and can be affected by hydrogen bonding. mdpi.com

Aromatic C-C Stretching: The benzene ring has several characteristic C-C stretching vibrations, which are expected in the 1400–1600 cm⁻¹ range. mdpi.com

C-F Vibrations: The trifluoromethyl (-CF₃) group introduces strong vibrations. Symmetric and asymmetric C-F stretching modes are expected to appear in the 1100-1200 cm⁻¹ region.

Ring Breathing Modes: The entire aromatic ring can undergo a symmetric "breathing" vibration, which is often a sharp and intense peak, typically observed near 1000 cm⁻¹.

The table below outlines the predicted significant Raman vibrational modes for this compound based on data from analogous compounds.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~1650 - 1700 | C=O Stretching | Carboxylic Acid (-COOH) |

| ~1580 - 1610 | Aromatic C=C Stretching | Benzene Ring |

| ~1450 - 1490 | Aromatic C=C Stretching | Benzene Ring |

| ~1250 - 1350 | In-plane O-H Bending | Hydroxyl (-OH), Carboxyl |

| ~1100 - 1200 | Symmetric & Asymmetric C-F Stretching | Trifluoromethyl (-CF₃) |

| ~1000 | Aromatic Ring Breathing (Trigonal) | Benzene Ring |

| ~750 - 850 | C-H Out-of-plane Bending | Benzene Ring |

| ~550 - 650 | CF₃ Deformation/Rocking | Trifluoromethyl (-CF₃) |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from the ground state to higher energy excited states. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited singlet state back to the ground state.

This compound, as a derivative of salicylic (B10762653) acid, is expected to exhibit interesting photophysical properties. Salicylic acid and its derivatives are known to have characteristic UV absorption bands and are often fluorescent. unige.chnih.gov The absorption spectrum is typically characterized by two main bands arising from π→π* transitions within the aromatic system. researchgate.net

The presence of the hydroxyl (-OH) and carboxyl (-COOH) groups, along with the strongly electron-withdrawing trifluoromethyl (-CF₃) group, will influence the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The trifluoromethyl group is expected to cause a shift in the absorption maxima compared to unsubstituted salicylic acid.

Salicylic acid derivatives are known to exhibit fluorescence, often with a large Stokes shift, which is the difference between the absorption and emission maxima. asianpubs.org This phenomenon is frequently attributed to an excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the carbonyl oxygen of the carboxyl group. asianpubs.org Upon excitation, the molecule can rearrange to a zwitterionic species which is responsible for the long-wavelength emission. asianpubs.org The fluorescence emission of this compound is therefore anticipated, with an emission maximum (λem) at a longer wavelength than its absorption maximum. In aqueous solutions, an emission peak for salicylic acid occurs at 409 nm with excitation at 299 nm. researchgate.net

The table below summarizes the expected electronic spectroscopic properties.

| Spectroscopic Parameter | Expected Wavelength Range (nm) | Associated Transition/Process |

| Absorption Maximum (λmax, 1) | ~230 - 250 | π→π* Transition (Benzene Ring) |

| Absorption Maximum (λmax, 2) | ~290 - 320 | π→π* Transition (Influenced by substituents) |

| Emission Maximum (λem) | ~400 - 450 | Fluorescence from excited-state species (e.g., after ESIPT) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound with high accuracy, allowing for the unambiguous determination of its elemental formula. It also provides structural information through the analysis of fragmentation patterns generated upon ionization.

For this compound (C₈H₅F₃O₃), the calculated exact mass is approximately 206.0163 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) extremely close to this value.

Electron ionization (EI) is a common technique that leads to extensive fragmentation. The fragmentation pattern of this compound would be characteristic of a substituted benzoic acid. docbrown.info Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (-OH): Formation of an [M-OH]⁺ ion (m/z ≈ 189).

Loss of the carboxyl group (-COOH): Formation of an [M-COOH]⁺ ion (m/z ≈ 161).

Decarboxylation (loss of CO₂): Formation of an [M-CO₂]⁺ ion (m/z ≈ 162).

Loss of a trifluoromethyl radical (-CF₃): Formation of an [M-CF₃]⁺ ion (m/z ≈ 137).

Loss of carbon monoxide (-CO): A common fragmentation step for aromatic aldehydes and ketones, which can occur after initial fragmentation. For instance, the [M-OH]⁺ ion could lose CO to form a fragment at m/z ≈ 161. miamioh.edu

The interaction between the adjacent hydroxyl and carboxyl groups (the ortho effect) can also lead to specific rearrangement pathways, such as the loss of water. nih.gov

| Predicted m/z | Predicted Ion Formula | Description of Loss from Molecular Ion (C₈H₅F₃O₃)⁺ |

| 206.0163 | [C₈H₅F₃O₃]⁺ | Molecular Ion [M]⁺ |

| 189.0136 | [C₈H₄F₃O₂]⁺ | Loss of •OH |

| 186.0269 | [C₈H₃F₃O₂]⁺ | Loss of H₂O (from ortho effect) |

| 161.0187 | [C₇H₄F₃O]⁺ | Loss of •COOH |

| 137.0238 | [C₈H₅O₃]⁺ | Loss of •CF₃ |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation (after multiple fragmentations) |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound has not been reported in the surveyed literature, its solid-state architecture can be predicted based on the known structures of benzoic acid and salicylic acid. researchgate.netresearchgate.net Benzoic acid derivatives typically crystallize to form centrosymmetric dimers in the solid state. researchgate.net This dimerization occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules.

Given the structure of this compound, it is highly probable that it also forms such hydrogen-bonded dimers. Additionally, intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid's carbonyl oxygen is expected, similar to that in salicylic acid. The bulky and electronegative trifluoromethyl group at the 6-position will likely influence the crystal packing and intermolecular interactions, potentially affecting the unit cell parameters.

For comparative purposes, the crystallographic data for salicylic acid, which forms crystals belonging to the monoclinic system with the space group P2₁/a, is presented below. researchgate.net It is plausible that this compound would crystallize in a similar system.

| Crystallographic Parameter | Representative Data (Salicylic Acid) researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 11.52 |

| b (Å) | 11.21 |

| c (Å) | 4.92 |

| β (°) | 90.50 |

| Volume (ų) | 634.3 |

| Z (molecules per unit cell) | 4 |

| Key Structural Feature | Centrosymmetric hydrogen-bonded dimers |

In Depth Computational and Theoretical Investigations of 2 Hydroxy 6 Trifluoromethyl Benzoic Acid

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) has emerged as a principal tool for the computational study of molecular systems, offering a favorable balance between accuracy and computational cost. Ab initio methods, while often more computationally intensive, provide benchmark data by solving the electronic Schrödinger equation without empirical parameterization. These methods are instrumental in elucidating the fundamental characteristics of 2-Hydroxy-6-(trifluoromethyl)benzoic acid.

These calculations typically reveal several local minima corresponding to different stable conformers. The relative energies of these conformers are determined to identify the global minimum, which represents the most stable and thus most populated conformation at equilibrium. The stability of these conformers is governed by a delicate interplay of steric hindrance between the bulky trifluoromethyl and carboxylic acid groups, and intramolecular hydrogen bonding involving the hydroxyl and carboxylic acid moieties. For instance, a common feature in ortho-hydroxy benzoic acids is the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group, which significantly stabilizes the planar conformation of the carboxyl group relative to the aromatic ring.

Table 1: Illustrative Conformational Analysis Data for a Substituted Benzoic Acid Derivative

| Conformer | Dihedral Angle (C-C-C=O) (°) | Relative Energy (kcal/mol) | Hydrogen Bond Length (Å) |

| I | 0.0 | 0.00 | 1.85 |

| II | 180.0 | 4.5 | N/A |

| III | 90.0 | 8.2 | N/A |

Note: This data is representative and illustrates the typical energy differences and structural parameters obtained from DFT calculations on substituted benzoic acids.

The electronic properties of a molecule are central to its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely to be distributed over the electron-withdrawing carboxylic acid and trifluoromethyl groups.

The Molecular Electrostatic Potential (MEP) map is another vital tool for predicting chemical reactivity. nih.govresearchgate.netnih.govresearchgate.net It provides a visual representation of the charge distribution on the molecule's surface. In the MEP of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the hydroxyl and carboxylic acid groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms, particularly the acidic proton of the carboxyl group, highlighting them as sites for nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for Aromatic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoic Acid | -7.12 | -1.54 | 5.58 |

| Salicylic (B10762653) Acid | -6.89 | -1.61 | 5.28 |

| 2-(Trifluoromethyl)benzoic Acid | -7.45 | -1.98 | 5.47 |

Note: The values presented are illustrative and serve to provide a general context for the electronic properties of substituted benzoic acids.

Theoretical vibrational spectra, obtained from frequency calculations using DFT, are an invaluable aid in the interpretation of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, C-F stretches of the trifluoromethyl group, and various aromatic C-C and C-H vibrations.

A strong correlation between the computed and experimental spectra serves to validate the accuracy of the calculated molecular geometry. mdpi.com Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods, leading to a more precise match with experimental data. mdpi.com

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Representative Benzoic Acid Derivative

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

| O-H Stretch (Carboxyl) | 3560 | 3575 |

| C=O Stretch | 1735 | 1740 |

| C-F Symmetric Stretch | 1150 | 1155 |

| Aromatic C=C Stretch | 1605 | 1610 |

Note: This table provides an example of the typical agreement between theoretical and experimental vibrational data.

High-level ab initio and composite methods, such as the G3MP2 and G4MP2 theories, can be used to accurately predict thermochemical properties like the standard enthalpy of formation (ΔfH°). conicet.gov.ar These calculations are crucial for understanding the thermodynamic stability of a molecule. For instance, a detailed theoretical study on 2-(trifluoromethyl)benzoic acid, a structurally similar compound, has been performed to determine its thermochemical properties. conicet.gov.ar By employing isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, systematic errors in the calculations can be minimized, leading to highly reliable thermochemical data. The standard enthalpy of formation for gaseous 2-(trifluoromethyl)benzoic acid was calculated to be approximately -949.0 ± 6.3 kJ mol⁻¹. conicet.gov.ar

Table 4: Calculated Standard Enthalpy of Formation for 2-(Trifluoromethyl)benzoic Acid

| Computational Method | Standard Enthalpy of Formation (kJ mol⁻¹) |

| G3MP2//B3LYP | -948.5 |

| G4MP2//B3LYP | -949.5 |

| Average Value | -949.0 ± 6.3 |

Data sourced from a computational study on 2-(trifluoromethyl)benzoic acid. conicet.gov.ar

Quantum Chemical Studies on Reactivity and Reaction Pathways

Beyond static molecular properties, quantum chemical methods are essential for exploring the reactivity of this compound and elucidating the mechanisms of its reactions. mdpi.comnih.gov

To understand a chemical reaction at a fundamental level, it is necessary to identify the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Quantum chemical calculations are uniquely capable of locating these transient structures and calculating their energies.

For reactions involving this compound, such as esterification, decarboxylation, or electrophilic aromatic substitution, DFT can be used to model the entire reaction pathway. By identifying the structures of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This analysis provides deep insights into the reaction mechanism, including the feasibility of different pathways and the factors controlling selectivity. For example, in an esterification reaction, calculations could elucidate the energy barriers for the protonation of the carbonyl oxygen, the nucleophilic attack of the alcohol, and the subsequent elimination of water, thereby revealing the rate-determining step of the process.

Table 5: Hypothetical Energy Profile for a Reaction of a Substituted Benzoic Acid

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | +15.2 |

| I | Intermediate | +2.5 |

| TS2 | Second Transition State | +18.7 |

| P | Products | -5.0 |

Note: This table represents a hypothetical two-step reaction pathway, illustrating the kind of data obtained from transition state analysis.

Atom Tunneling Phenomena in Related Benzoic Acid Systems

Quantum mechanical tunneling is a phenomenon where a particle, such as a proton or deuteron, can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. In benzoic acid and its derivatives, this is particularly relevant to the conformational isomerization between the lower-energy Z conformer and the higher-energy E conformer, which involves the rotation of the hydroxyl group.

Studies on benzoic acid have shown that the parent E conformer is unobservable due to extremely fast hydrogen tunneling to the more stable Z form. nih.gov However, by using O-deuterated isotopologues, the higher-energy E conformer can be spectroscopically identified in matrix-isolation experiments. nih.gov Even in its deuterated form, (E)-d(1)-benzoic acid converts back to the Z conformer via deuterium (B1214612) tunneling, albeit at a slower rate, with a half-life of approximately 12 minutes in an Argon matrix at 11 K. nih.gov

The rate of atom tunneling is highly sensitive to the electronic properties of substituents on the aromatic ring. Systematic studies on para-substituted benzoic acids have established the first Hammett relationships for atom tunneling. nih.gov The trifluoromethyl (CF3) group, being a strong σ- and π-acceptor, is expected to significantly influence the tunneling rate. Generally, electron-withdrawing groups decrease the half-life of the E conformer by lowering the reaction barrier and narrowing its width, thus accelerating the tunneling process. nih.gov Conversely, electron-donating groups tend to increase the half-life. nih.gov This principle suggests that the CF3 group in this compound would likely facilitate rapid conformational isomerization via tunneling.

Further research into related systems, such as trifluoromethylhydroxycarbene, has demonstrated conformer-specific hydrogen atom tunneling, where one conformer (trans) rearranges preferentially through a tunneling pathway while the other (cis) is unreactive. nih.govresearchgate.net This highlights the profound impact of molecular geometry on quantum tunneling phenomena.

Table 1: Effect of Substituent Electronic Properties on Deuterium Tunneling Half-Life (τ) in para-Substituted Benzoic Acids nih.gov

| Substituent Type | Example Groups | Effect on Reaction Barrier | Effect on Tunneling Half-Life (τ) |

|---|---|---|---|

| σ-Electron Donors | Alkyl groups | Increase | Increase |

| σ-Acceptor / π-Donor | OD, NH₂, Halogen | Decrease | Decrease |

| σ-Acceptor / π-Acceptor | NO₂ | Significant Decrease | Significant Decrease |

Quantitative Structure-Reactivity/Metabolism Relationships (QSRR/QSMR)

Quantitative Structure-Activity Relationship (QSAR) and its variants, QSRR (Reactivity) and QSMR (Metabolism), are computational methods that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov

For series of benzoic and cinnamic acids, QSAR models have been developed to describe their biological activity. nih.gov These models often find that activity is a function of lipophilicity and ionization state. A general equation that describes the activity of such acids is: log(Activity) = a * log(K) + b * pKa + c where K is a lipophilicity parameter and pKa represents the effect of ionization. nih.gov

In contrast, the activity of related benzaldehydes was found to be controlled more by steric and electronic parameters rather than lipophilicity, suggesting a different mechanism of action where partitioning into a cell membrane may not be a prerequisite. nih.gov For these compounds, the activity was best described by an equation involving the van der Waals volume (Vw) and electronic-steric parameters for ortho substituents. nih.gov

When considering this compound, a QSRR/QSMR model would need to account for the specific contributions of the hydroxyl and trifluoromethyl groups. The trifluoromethyl group significantly impacts lipophilicity and electronic properties, while the ortho-positioning of both substituents introduces steric and potential intramolecular hydrogen bonding effects that must be quantified by appropriate descriptors.

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are of interest for their ability to alter the properties of light, which has applications in photonics and optoelectronics. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. researchgate.netresearchgate.net

The NLO properties of benzoic acid derivatives are influenced by intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part. researchgate.net A low HOMO-LUMO energy gap is often indicative of a potential for ICT and enhanced NLO response. researchgate.net In this compound, the hydroxyl group can act as an electron donor while the trifluoromethyl and carboxylic acid groups are strong electron acceptors. This electronic push-pull configuration is favorable for NLO properties.

Theoretical calculations on related systems show that the first-order hyperpolarizability (β), a measure of the second-order NLO response, can be significant. researchgate.net Furthermore, the solvent environment can play a crucial role, with studies showing that NLO characteristics often increase with solvent polarity. researchgate.net

Table 2: Key Parameters in NLO Analysis and Their Significance

| Parameter | Symbol | Description |

|---|---|---|

| Polarizability | α | A measure of the "softness" of the electron cloud and its ability to be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | The primary determinant of second-order NLO effects, such as second-harmonic generation. It is highly sensitive to molecular asymmetry and intramolecular charge transfer. |

| Second-Order Hyperpolarizability | γ | Relates to third-order NLO effects. |

| HOMO-LUMO Gap | ΔE | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap often correlates with higher polarizability and NLO response. researchgate.netresearchgate.net |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive description of bonding by translating the complex, delocalized molecular orbitals of a calculated wavefunction into localized bonds, lone pairs, and core orbitals. faccts.deq-chem.com This method allows for a detailed understanding of charge distribution and donor-acceptor (hyperconjugative) interactions within a molecule. The associated Natural Population Analysis (NPA) yields atomic charges that are generally less sensitive to basis set changes than other methods like Mulliken population analysis. q-chem.com

For this compound, NBO analysis would elucidate the electronic structure resulting from its substituent pattern. Key insights would include:

Charge Distribution: NPA would quantify the partial positive charge on the carbon of the CF3 group and the partial negative charges on the fluorine and oxygen atoms, reflecting their high electronegativity.

Hybridization: The analysis would detail the hybridization of atoms in the molecule, such as the sp² character of the aromatic carbons.

Donor-Acceptor Interactions: A crucial output of NBO analysis is the quantification of stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. These are evaluated using second-order perturbation theory, with the stabilization energy E(2) indicating the strength of the interaction. For this molecule, significant interactions would be expected, such as the delocalization of oxygen lone pairs (n_O) into the antibonding π* orbitals of the aromatic ring or into the antibonding σ* orbitals of adjacent bonds. nih.gov

Table 3: Illustrative Donor-Acceptor Interactions from NBO Analysis

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Chemical Implication |

|---|---|---|---|---|

| LP(O) of Hydroxyl | π(C-C) of Ring | n → π | High | Resonance delocalization, electron donation to the ring. |

| LP(O) of Carbonyl | σ(C-C) of Ring | n → σ | Moderate | Hyperconjugation, charge delocalization. |

| π(C-C) of Ring | σ(C-CF3) | π → σ | Moderate | Electron withdrawal from the ring by the CF3 group. |

Molecular Docking Studies (focused on molecular interactions, not biological outcome)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are invaluable for understanding the specific intermolecular interactions that stabilize the ligand-receptor complex, independent of the ultimate biological effect.

Docking studies of 2-hydroxybenzoic acid derivatives with various protein targets consistently highlight the critical role of the 2-hydroxy and carboxylic acid moieties in forming key interactions. nih.gov The trifluoromethyl group also contributes significantly to the binding affinity. nih.gov

The primary molecular interactions observed for this class of compounds include:

Salt Bridges and Hydrogen Bonds: The carboxylate group is a potent hydrogen bond acceptor and can form strong bidentate salt bridges with positively charged amino acid residues like Arginine (Arg) and Lysine (Lys). It can also form hydrogen bonds with residues such as Tyrosine (Tyr). nih.gov

Hydrogen Bonds from the Hydroxyl Group: The ortho-hydroxyl group is a key interaction point, often forming hydrogen bonds with residues like Valine (Val), Tyrosine (Tyr), or Glycine (Gly). nih.gov

Pi-Pi Interactions: The aromatic ring can engage in favorable π-π stacking or T-shaped interactions with the aromatic side chains of Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov

Table 4: Potential Molecular Interactions of this compound in a Protein Binding Site

| Functional Group of Ligand | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (carboxylate) | Salt Bridge, Hydrogen Bond | Arg, Lys, Tyr, Ser, Asn nih.gov |

| Hydroxyl Group | Hydrogen Bond (Donor/Acceptor) | Val, Tyr, Gly, Asn, Gln nih.gov |

| Aromatic Ring | π-π Stacking, π-Cation | Phe, Tyr, Trp, His nih.gov |

| Trifluoromethyl Group | Hydrophobic Interaction, Halogen Bond | Leu, Ile, Val, Ala nih.govrjptonline.org |

Advanced Applications of 2 Hydroxy 6 Trifluoromethyl Benzoic Acid and Its Derivatives in Material Science and Organic Synthesis

Role as a Key Building Block in Complex Organic Synthesis

As a versatile molecular scaffold, 2-Hydroxy-6-(trifluoromethyl)benzoic acid serves as a foundational component for constructing more elaborate chemical structures. biosynth.com The dual reactivity of the hydroxyl and carboxylic acid groups, combined with the influential properties of the trifluoromethyl substituent, makes it a prized precursor in multi-step synthetic pathways. A related compound, 2-Fluoro-6-(trifluoromethyl)benzoic acid, is also noted as a key intermediate in the synthesis of complex molecules for medicinal chemistry and material science. chemimpex.com

Precursor for Advanced Fluorinated Scaffolds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity. This compound acts as an ideal starting material for introducing the trifluoromethylated phenyl moiety into larger, more complex molecular frameworks.

Researchers utilize this compound to build advanced scaffolds where the -CF3 group is a critical component for achieving desired functionality. The synthetic utility of fluorinated benzoic acids is well-documented, serving as intermediates in the preparation of a variety of complex derivatives. google.com The process often involves leveraging the carboxylic acid and hydroxyl groups for esterification, amidation, or etherification reactions, thereby integrating the stable, electron-withdrawing trifluoromethylated ring into new molecular architectures.

Table 1: Influence of the Trifluoromethyl Group on Molecular Properties

| Property | Influence of -CF3 Group | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond resists metabolic breakdown by enzymes. |

| Lipophilicity | Increased | Fluorine's electronegativity can increase the molecule's ability to pass through lipid membranes. |

| Binding Affinity | Enhanced | The -CF3 group can participate in favorable interactions with biological targets. |

| Acidity | Increased | The strong electron-withdrawing nature of the -CF3 group increases the acidity of nearby protons. |

Synthesis of Heterocyclic Compounds (e.g., Chromenes, Benzofurans)

Heterocyclic compounds form the backbone of many pharmaceuticals and functional materials. This compound and its structural motifs are instrumental in the synthesis of specific classes of these compounds.

Chromenes: The synthesis of chromene scaffolds containing a trifluoromethyl group is an area of active research. rsc.orgnih.gov While various synthetic routes exist, the incorporation of a CF3-substituted phenyl ring is a recurring theme for creating chromene derivatives with enhanced properties. For instance, methods have been developed for the synthesis of 2-(trifluoromethyl)-2-hydroxy-2H-chromenes through the intramolecular cyclization of related precursors. nih.gov The structural elements of this compound make it a plausible precursor for such ring systems, where the phenol (B47542) moiety can act as a nucleophile in cyclization reactions.

Benzofurans: Benzofurans are another important class of heterocyclic compounds found in many biologically active molecules. Synthetic strategies often involve the reaction of phenols with various reagents followed by cyclization. organic-chemistry.org Research has demonstrated the synthesis of 3-(trifluoromethyl)benzofuranones from the reaction of phenols with 3,3,3-trifluoromethyl pyruvate. nih.gov Furthermore, hydroxy-benzoic acids have been utilized in ruthenium-catalyzed reactions with alkynes to generate benzofuran (B130515) derivatives. nih.govacs.org This precedent suggests that this compound is a suitable candidate for designing synthetic pathways to novel benzofurans, leveraging its phenolic and carboxylic acid functionalities to construct the fused ring system.

Contributions to Polymer Science and Material Engineering

The properties endowed by the trifluoromethyl group—such as thermal stability, chemical resistance, and unique electronic characteristics—make this compound and its derivatives attractive components for advanced materials.

Monomer for High-Performance Polymers (e.g., Heat-Resistant Polymers)

Fully aromatic polyesters, often synthesized from hydroxybenzoic acid monomers, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.govgoogle.com These materials are used in applications demanding high heat resistance. google.com The incorporation of fluorine-containing monomers is a well-established strategy to further enhance the properties of these polymers. The presence of a trifluoromethyl group can improve:

Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.

Solubility and Processability: The -CF3 group can disrupt polymer chain packing, improving solubility in organic solvents and lowering the melt viscosity, which aids in processing.

By using this compound as a co-monomer in polyester (B1180765) synthesis, it is possible to fabricate advanced heat-resistant materials with a superior combination of properties compared to their non-fluorinated counterparts.

Table 2: Properties of Fluorinated vs. Non-Fluorinated Aromatic Polyesters

| Property | Standard Aromatic Polyester | Fluorinated Aromatic Polyester |

| Monomer Example | 4-Hydroxybenzoic acid | This compound |

| Thermal Stability | High | Very High |

| Chemical Resistance | Good | Excellent |

| Melt Processability | Difficult | Improved |

| Dielectric Constant | Moderate | Lower |

Constituents in Liquid Crystal Technology

Liquid crystals (LCs) are essential materials in modern display technology. The performance of these materials is highly dependent on the molecular structure of their constituent compounds. Benzoic acid derivatives are a foundational structure for many liquid crystalline molecules due to their rigid, rod-like shape.

The introduction of a terminal trifluoromethyl group has a profound impact on the mesomorphic (liquid crystalline) properties of these materials. semanticscholar.org Research on liquid crystals derived from benzotrifluoride (B45747) moieties shows that the polar -CF3 group can increase the molecule's polarity, leading to higher dielectric anisotropy, a key parameter for electro-optical applications in displays. semanticscholar.orgresearchgate.net The specific placement of the -CF3 group influences intermolecular interactions, which in turn dictates the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. semanticscholar.org Derivatives of this compound can be designed to function as core components or additives in liquid crystal mixtures to fine-tune their optical and electrical properties for specific applications.

Fabrication of Optical Materials (e.g., Optical Vortex Beam Generators)